

The Versatile Building Block: (2-Amino-5-bromophenyl)methanol in Modern Organic Synthesis

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Compound of Interest

Compound Name: (2-Amino-5-bromophenyl)methanol

Cat. No.: B151039

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(2-Amino-5-bromophenyl)methanol, a commercially available bifunctional aromatic compound, has emerged as a crucial building block for the synthesis of a diverse array of complex organic molecules. Its strategic placement of an amino, a bromo, and a hydroxymethyl group on a phenyl ring offers multiple reaction sites for constructing intricate molecular architectures. This potent combination makes it an invaluable precursor in the development of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its utility in key synthetic transformations.

Core Applications and Synthetic Utility

The primary utility of **(2-Amino-5-bromophenyl)methanol** lies in its capacity to undergo a variety of chemical transformations, including:

- Oxidation:** The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, 2-amino-5-bromobenzaldehyde, a key intermediate for the synthesis of various heterocyclic compounds, including the anesthetic drug Remimazolam.
- Cyclization Reactions:** The ortho-amino and hydroxymethyl groups can participate in cyclization reactions to form important heterocyclic scaffolds such as quinazolines, which are prevalent in many biologically active compounds.

- Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

Data Presentation: A Comparative Overview of Synthetic Transformations

The following table summarizes quantitative data for key synthetic transformations utilizing **(2-Amino-5-bromophenyl)methanol** and its derivatives.

Reaction Type	Starting Material	Reagent(s)/Catalyst	Product	Yield (%)	Reference
Oxidation	(2-Amino-5-bromophenyl) methanol	MnO ₂	2-Amino-5-bromobenzaldehyde	70-85% (Typical)	General knowledge on MnO ₂ oxidations of benzylic alcohols.
Quinazoline Synthesis	(2-Amino-5-bromophenyl) methanol, Benzaldehyd e	Ce(NO ₃) ₃ ·6H ₂ O, NH ₄ Cl, O ₂ (air)	6-Bromo-2-phenylquinazoline	Good	[1]
Suzuki Coupling	(2-Amino-5-bromophenyl) methanol derivative	Arylboronic acid, Pd(PPh ₃) ₄ , K ₃ PO ₄	5-Aryl-2-aminophenyl methanol derivative	80-95% (Typical for similar substrates)	[2]
Sonogashira Coupling	(2-Amino-5-bromophenyl) methanol derivative	Terminal alkyne, Pd(PPh ₃) ₂ Cl ₂ , Cul, Et ₃ N	(2-Amino-5-(alkynyl)phenyl)methanol derivative	75-90% (Typical for similar substrates)	[3]
Buchwald-Hartwig Amination	(2-Amino-5-bromophenyl) methanol derivative	Amine, Pd ₂ (dba) ₃ , Xantphos, Cs ₂ CO ₃	(2-Amino-5-(amino)phenyl)methanol derivative	70-90% (Typical for similar substrates)	[4]

Experimental Protocols

Protocol 1: Oxidation of (2-Amino-5-bromophenyl)methanol to 2-Amino-5-bromobenzaldehyde

This protocol describes the selective oxidation of the benzylic alcohol to the corresponding aldehyde using activated manganese dioxide (MnO₂).

Materials:

- **(2-Amino-5-bromophenyl)methanol**
- Activated Manganese Dioxide (MnO_2)
- Dichloromethane (DCM), anhydrous
- Round-bottom flask
- Magnetic stirrer
- Celite®

Procedure:

- To a solution of **(2-Amino-5-bromophenyl)methanol** (1.0 eq.) in anhydrous dichloromethane (DCM), add activated MnO_2 (5-10 eq.).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO_2 .
- Wash the Celite® pad with additional DCM.
- Combine the filtrates and concentrate under reduced pressure to afford the crude 2-amino-5-bromobenzaldehyde.
- The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: One-Pot Synthesis of 6-Bromo-2-phenylquinazoline

This protocol outlines a copper-catalyzed one-pot synthesis of a 6-bromo-substituted quinazoline from **(2-Amino-5-bromophenyl)methanol** and an aldehyde.[\[1\]](#)

Materials:

- **(2-Amino-5-bromophenyl)methanol**
- Benzaldehyde
- Cerium(III) nitrate hexahydrate ($\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Ammonium chloride (NH_4Cl)
- Dioxane
- Round-bottom flask with a reflux condenser
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask, combine **(2-Amino-5-bromophenyl)methanol** (1.0 eq.), benzaldehyde (1.2 eq.), $\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ (10 mol%), and NH_4Cl (2.0 eq.) in dioxane.
- Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 101 °C) under an air atmosphere.
- Stir the reaction for 12-24 hours, monitoring the progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the pure 6-bromo-2-phenylquinazoline.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a (2-Amino-5-bromophenyl)methanol Derivative

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a protected **(2-Amino-5-bromophenyl)methanol** derivative with an arylboronic acid. Protection of the amino and/or hydroxyl group may be necessary depending on the specific substrates and reaction conditions.

Materials:

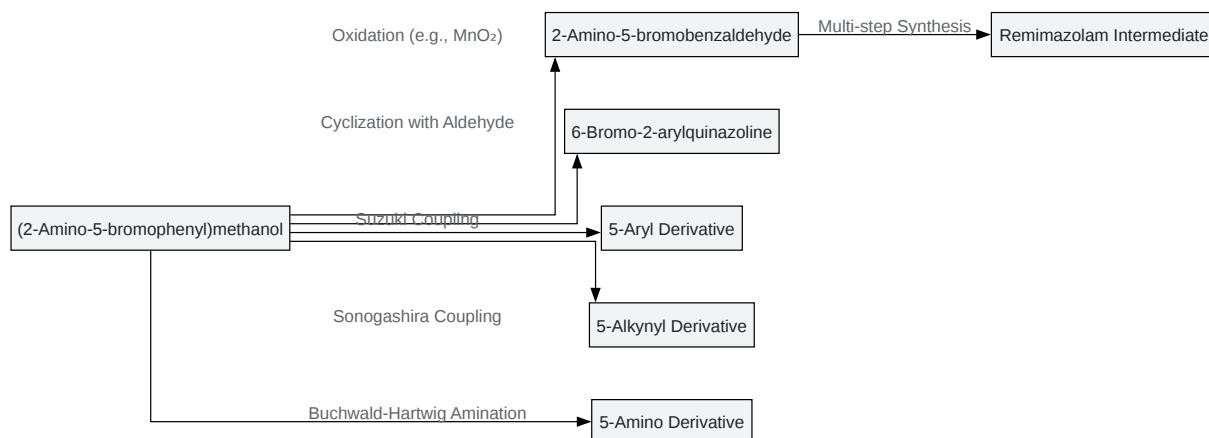
- N-protected or O-protected **(2-Amino-5-bromophenyl)methanol** derivative (1.0 eq.)
- Arylboronic acid (1.2-1.5 eq.)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (2-5 mol%)
- Potassium phosphate (K_3PO_4) or another suitable base (2.0-3.0 eq.)
- 1,4-Dioxane/water (4:1)
- Schlenk flask or sealed tube
- Magnetic stirrer and heating mantle

Procedure:

- To a Schlenk flask or sealed tube, add the protected **(2-Amino-5-bromophenyl)methanol** derivative, the arylboronic acid, $\text{Pd}(\text{PPh}_3)_4$, and the base.
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed 1,4-dioxane/water solvent mixture.
- Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

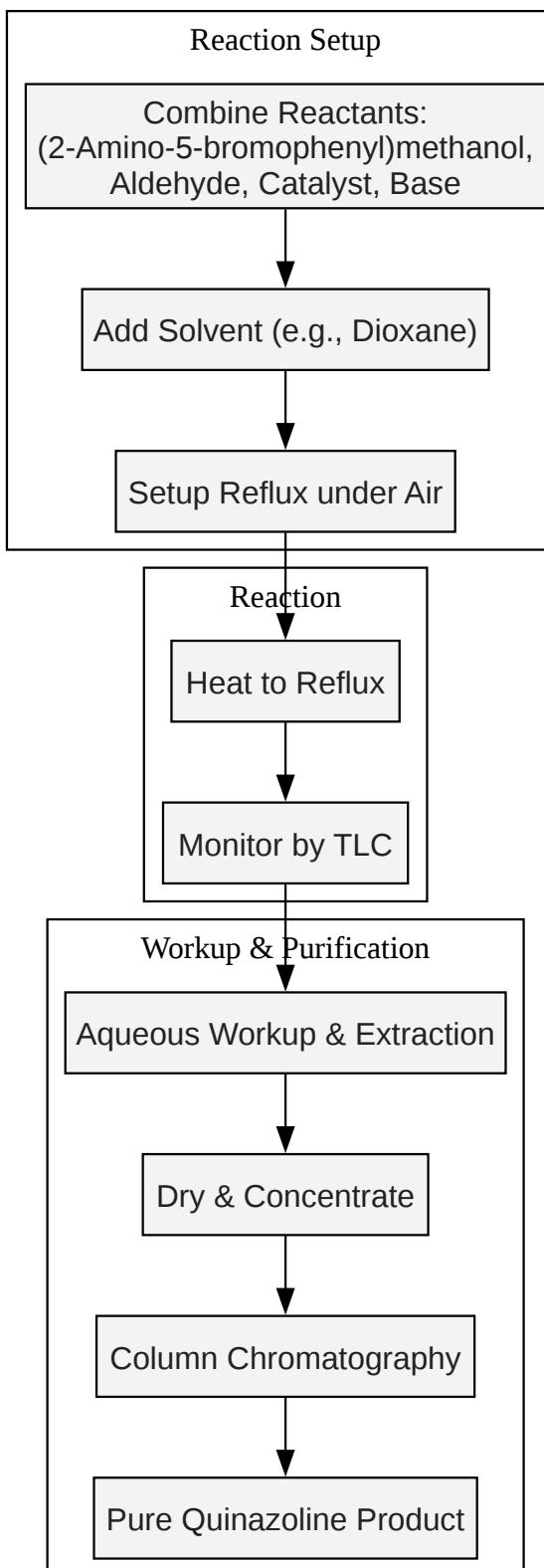
- Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Workflows

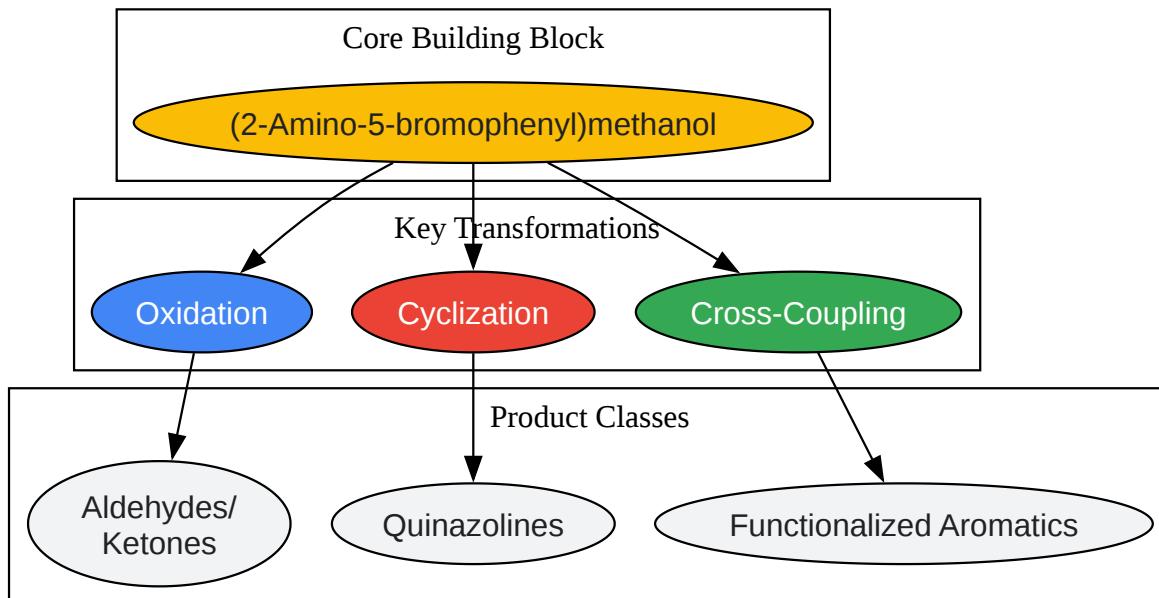


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Caption: Synthetic utility of **(2-Amino-5-bromophenyl)methanol**.

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Caption: Workflow for one-pot quinazoline synthesis.



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Caption: Functional relationships of the building block.

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